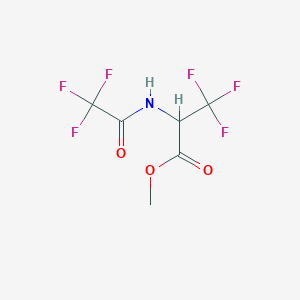![molecular formula C14H15Cl2NO4 B12112716 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a dichlorophenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid typically involves the reaction of 2,5-dichlorophenol with chloroacetyl chloride to form 2-(2,5-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carboxylic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichlorophenoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Reduced products with lower oxidation states.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isonipecotic Acid: A heterocyclic compound with a piperidine ring and a carboxylic acid moiety.
Pipecolinic Acid:
1-Acetylpiperidine-4-carboxylic Acid: Used in the synthesis of various derivatives.
Uniqueness: 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the presence of the dichlorophenoxyacetyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C14H15Cl2NO4 |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO4/c15-10-1-2-11(16)12(7-10)21-8-13(18)17-5-3-9(4-6-17)14(19)20/h1-2,7,9H,3-6,8H2,(H,19,20) |
InChI-Schlüssel |
LWGUQYYNJAXBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)

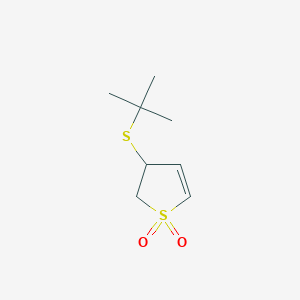
![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)

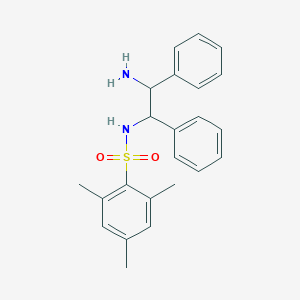
![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)
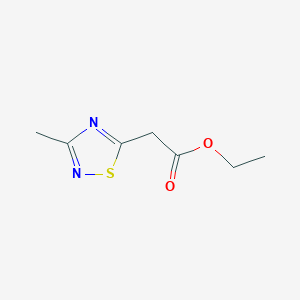

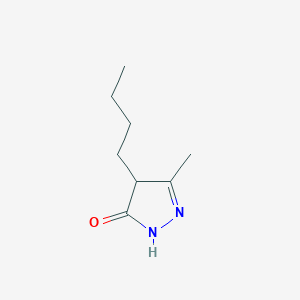

![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
